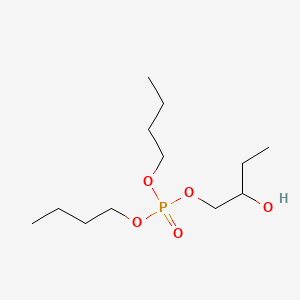

dibutyl 2-hydroxybutyl phosphate

CAS No.:

Cat. No.: VC18562842

Molecular Formula: C12H27O5P

Molecular Weight: 282.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H27O5P |

|---|---|

| Molecular Weight | 282.31 g/mol |

| IUPAC Name | dibutyl 2-hydroxybutyl phosphate |

| Standard InChI | InChI=1S/C12H27O5P/c1-4-7-9-15-18(14,16-10-8-5-2)17-11-12(13)6-3/h12-13H,4-11H2,1-3H3 |

| Standard InChI Key | BMBIABCJBNFAAS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOP(=O)(OCCCC)OCC(CC)O |

Introduction

Structural and Molecular Characteristics

Dibutyl 2-hydroxybutyl phosphate belongs to the class of alkyl phosphate esters, which are widely utilized in industrial applications due to their surfactant and plasticizing properties. The molecule comprises:

-

Two n-butyl groups: Attached to the phosphate group via ester linkages.

-

A 2-hydroxybutyl group: A four-carbon chain with a hydroxyl group at the second position, contributing to its polarity and reactivity .

The presence of the hydroxybutyl moiety differentiates it from simpler dialkyl phosphates like dibutyl phosphate (CAS 107-66-4), which lacks hydroxyl functionality . Computational analyses predict a topological polar surface area (PSA) of approximately , indicating moderate polarity influenced by the hydroxyl and phosphate groups .

Physical and Chemical Properties

Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | ||

| Density | Estimated | Extrapolated |

| Boiling Point | (decomposes) | Analogous |

| Solubility in Water | Low () | |

| Solubility in Organics | Miscible in chloroform, methanol |

The compound’s low water solubility and high boiling point align with trends observed in longer-chain alkyl phosphates . Its hydroxyl group enhances solubility in polar organic solvents compared to non-hydroxylated analogs.

Chemical Reactivity

-

Hydrolysis: Susceptible to acidic or basic hydrolysis, cleaving ester bonds to yield phosphoric acid and corresponding alcohols.

-

Complexation: The phosphate group may act as a ligand for metal ions, analogous to dibutyl phosphate’s interaction with uranium and zirconium .

-

Thermal Stability: Decomposes at elevated temperatures, emitting toxic fumes () .

Industrial and Research Applications

Plasticizers and Polymer Additives

Dibutyl 2-hydroxybutyl phosphate’s structure suggests utility as a plasticizer in polyvinyl chloride (PVC) and polyurethane systems, where it could improve flexibility and reduce viscosity during processing . The hydroxyl group may enhance compatibility with polar polymers, a trait exploited in antistatic agents for textiles .

Catalysis

Like dibutyl phosphate, this compound may serve as a non-volatile acidic catalyst in cross-linking reactions for paints and coatings, offering advantages over traditional catalysts prone to evaporation .

| Parameter | Recommendation |

|---|---|

| Storage | Store in cool, dry conditions (<30°C) |

| PPE | Gloves, goggles, ventilation |

| Disposal | Incineration or certified waste streams |

Regulatory frameworks like REACH and OSHA standards for dibutyl phosphate (TWA 1 ppm) provide a basis for safe handling until compound-specific guidelines are established .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume